Altretamine
Overview
Description
Altretamine, known chemically as hexamethylmelamine, is recognized for its antineoplastic properties, largely utilized within the domain of cancer chemotherapy. It necessitates metabolic activation, with its metabolites potentially acting as alkylating agents, though it is not directly cross-resistant with classical alkylating agents. This characteristic underscores its unique mechanism of action compared to other chemotherapeutic drugs (Lee & Faulds, 1995).
Synthesis Analysis
The synthesis of Altretamine, while not detailed in the provided sources, typically involves complex organic synthesis pathways. Altretamine's unique structure, derived from the s-triazine scaffold, highlights its role in cancer therapy, indicating the significance of its chemical synthesis in developing anticancer drugs. The s-triazine core of Altretamine has been pivotal in the design and development of novel anticancer agents, demonstrating the compound's importance beyond its immediate therapeutic application (Dai et al., 2023).
Molecular Structure Analysis
Altretamine's molecular structure, centered around the 1,3,5-triazine derivative, is instrumental in its anticancer activity. This structure allows for the attachment of various functional groups, enhancing its cytotoxic effects. The molecular framework of Altretamine underpins its mechanism of action, with studies indicating that the s-triazine derivatives, including Altretamine, target multiple signaling pathways pivotal in cancer progression. This multi-targeted approach underscores the therapeutic potential of Altretamine's molecular architecture (Dai et al., 2023).
Chemical Reactions and Properties
While specific chemical reactions involving Altretamine are not elaborated upon in the sourced documents, its role as a cytotoxic agent implies involvement in reactions leading to DNA damage in cancer cells. Altretamine's metabolites may interact with DNA, leading to alkylating effects that are crucial for its antineoplastic activity. This interaction with cellular DNA underscores the chemical properties that make Altretamine an effective agent in cancer chemotherapy (Lee & Faulds, 1995).
Physical Properties Analysis
The physical properties of Altretamine, including its solubility and stability, are key to its formulation and administration as a chemotherapeutic agent. These properties determine the drug's bioavailability and pharmacokinetics, influencing its efficacy in clinical settings. However, detailed information on the physical properties from the provided sources is limited.
Chemical Properties Analysis
Altretamine's chemical properties, particularly its ability to undergo metabolic activation and interact with DNA, define its role in chemotherapy. Its structural basis as a s-triazine derivative contributes to its mechanism of action, which involves metabolic intermediates acting as alkylating agents. This property is fundamental to its application in treating cancers, particularly ovarian cancer, by inducing cytotoxic effects on cancer cells (Lee & Faulds, 1995).
Scientific Research Applications
Pharmacodynamics and Pharmacokinetics
Altretamine, known as hexamethylmelamine, is a cytotoxic antineoplastic agent requiring metabolic activation, possibly acting as an alkylating agent. It has shown objective response rates in advanced ovarian cancer patients, particularly those who responded to previous alkylating agent or cisplatin-based therapy. It may enhance long-term survival when added to platinum-based regimens for advanced ovarian cancer treatment. Its activity in non-ovarian cancers is limited, and it is generally well tolerated with gastrointestinal, neurological, and hematological toxicities being the main adverse effects (Lee & Faulds, 1995).
Clinical Trials in Ovarian Cancer
In clinical trials, altretamine has been used as salvage therapy for platinum-refractory ovarian cancer. Although showing limited activity, it represents a treatment option for patients intolerant of platinum analogues or as maintenance therapy post-second-line treatment response (Markman et al., 1998).
Molecular Interactions
Studies have explored altretamine's interactions with model membranes, indicating its significant interaction with lipids, particularly in the tail group region of phospholipids. This understanding contributes to the molecular knowledge of its mechanism in cancer treatment (Bilge et al., 2019).
Binding with Proteins
Research on altretamine's binding with bovine serum albumin (BSA) indicates moderate binding affinity. It also exhibits an inhibitory effect on fibrillation of BSA, suggesting potential use in treating neuro-degenerative diseases (Ghosh et al., 2019).
Pharmacokinetic Enhancements
Efforts to enhance altretamine's solubility and oral bioavailability have led to the development of solid-lipid nanoparticles and complexes with improved drug release patterns and absorption, indicating potential for better clinical outcomes (Gidwani & Vyas, 2017).
DNA Interactions
Altretamine's interaction with calf thymus DNA (CT-DNA) has been studied, revealing its groove binding mechanism and suggesting its potential for therapeutic drug development (Goswami et al., 2022).
Safety And Hazards
Altretamine may cause severe nerve damage . It is associated with a low rate of serum enzyme elevations during therapy and with rare instances of acute, clinically apparent injury . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . It is also advised to use personal protective equipment and to ensure adequate ventilation .
properties
IUPAC Name |
2-N,2-N,4-N,4-N,6-N,6-N-hexamethyl-1,3,5-triazine-2,4,6-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N6/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVWYPNAQBNQJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N6 | |
Record name | HEXAMETHYLMELAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20475 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022579 | |
Record name | Hexamethylmelamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexamethylmelamine is a colorless crystalline solid. Insoluble in water. (NTP, 1992), Solid | |
Record name | HEXAMETHYLMELAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20475 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Altretamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014631 | |
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Solubility |
Insoluble (NTP, 1992), Soluble in acetone, In water, 91 mg/L at 25 °C, 3.10e+00 g/L, Water 0.92 (mg/mL), Benzene 106 (mg/mL), CHCL3 220 (mg/mL), EtOAc 52 (mg/mL), Et2O 47 (mg/mL) | |
Record name | HEXAMETHYLMELAMINE | |
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Record name | Altretamine | |
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Record name | ALTRETAMINE | |
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Record name | Altretamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014631 | |
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Record name | HEXAMETHYLMELAMINE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/13875%20(1992).txt | |
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Mechanism of Action |
The precise mechanism by which altretamine exerts its cytotoxic effect is unknown although it is classified as an alkylating anti-neoplastic agent. Through this mechanism, the drug is metabolized into alkylating agents by N-demethylation. These alkylating species consequently damage tumor cells., The exact mechanism of action is unknown. Although altretamine structurally resembles an alkylating agent, it has not been found to have alkylating activity in vitro. There is some evidence that it may inhibit DNA and RNA synthesis., The hexamethylmelamine analogue trimelamol (tris-hydroxymethyl[trimethyl]melamine) and its equicytotoxic stable analogues CB 7547, CB 7639 and CB 7669 have been used to clarify the mechanism of action for the N-(hydroxymethyl)melamines as antitumour agents. Two main mechanisms have been proposed and explored: (i) formation of a reactive iminium species forming covalent adducts with DNA; and (ii) local formaldehyde release leading to cytotoxic damage. 32P-postlabelling and thermal denaturation experiments showed these compounds to be interactive with cytosine and guanine. Trimelamol gave rise to DNA-interstrand crosslinks in naked plasmid DNA and in cultured cell lines, whereas the analogues failed to do so under a variety of experimental conditions. Along with our observations that cell lines with acquired resistance to the N-(hydroxymethyl)melamines showed no significant cross-resistance to classical bifunctional alkylating agents, DNA crosslinking may play only a minor role in their mechanism of action. In cultured cell lines treatment with formaldehyde, trimelamol and CB 7639 gave rise to high levels of DNA-protein crosslinks with a gradual disappearance over a 24 hr period. Along with ... earlier observations that resistance to trimelamol coincides with cross-resistance to formaldehyde, /investigators/ conclude that formaldehyde-release may be an important factor in their cytotoxicity. Further, the cytotoxicity of trimelamol or formaldehyde towards human ovarian cancer cells was not influenced by glutathione depletion. /N-(hydroxymethyl)melamines/ | |
Record name | Altretamine | |
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Product Name |
Altretamine | |
Color/Form |
Needles from absolute ethanol, Solid | |
CAS RN |
645-05-6 | |
Record name | HEXAMETHYLMELAMINE | |
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Record name | Altretamine | |
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Record name | Altretamine | |
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Melting Point |
172-174 °C, 172 - 174 °C | |
Record name | Altretamine | |
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URL | https://www.drugbank.ca/drugs/DB00488 | |
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Record name | ALTRETAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7559 | |
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Record name | Altretamine | |
Source | Human Metabolome Database (HMDB) | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Citations
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